(2E)-3-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Description
This compound features a benzofuran core substituted with hydroxy (6-position) and methoxy groups (4,7-positions), linked to a piperidin-1-yl group via an α,β-unsaturated ketone (prop-2-en-1-one) backbone. The (2E) configuration indicates a trans geometry at the double bond.
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(E)-3-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H21NO5/c1-22-16-12(6-7-14(20)19-9-4-3-5-10-19)15(21)18(23-2)17-13(16)8-11-24-17/h6-8,11,21H,3-5,9-10H2,1-2H3/b7-6+ |
InChI Key |
MAIHCYYFZCSSQD-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)/C=C/C(=O)N3CCCCC3 |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C=CC(=O)N3CCCCC3 |
Origin of Product |
United States |
Chemical Reactions Analysis
1.1. Claisen-Schmidt Condensation
The chalcone backbone is synthesized via base-catalyzed Claisen-Schmidt condensation between:
-
Acetophenone derivative : 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbaldehyde (or its equivalent).
-
Piperidine-containing ketone : 1-(piperidin-1-yl)acetone.
Conditions :
-
Deprotonation of the ketone to form an enolate.
-
Nucleophilic attack on the aldehyde carbonyl.
-
Elimination of water to form the α,β-unsaturated ketone (chalcone) .
Yield : ~65–75% (estimated from analogous chalcone syntheses) .
1.2. Functionalization of Benzofuran Core
The benzofuran precursor is synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.
Key steps :
-
O-Methylation : Protection of hydroxy groups using methyl iodide (CH₃I) and K₂CO₃ in acetone .
-
Cyclization : Acid-catalyzed (e.g., H₂SO₄) cyclization to form the benzofuran ring .
Key Reaction Data
3.1. Tautomerism
The α,β-unsaturated ketone exhibits keto-enol tautomerism, stabilized by conjugation with the benzofuran aromatic system:
Evidence :
3.2. Electrophilic Substitution
The electron-rich benzofuran core undergoes regioselective electrophilic substitution (e.g., nitration, halogenation) at the 3-position due to methoxy/hydroxy directing effects .
Biological Interactions (SAR Insights)
While not the focus, structural analogs highlight:
-
Piperidine moiety : Enhances lipid solubility and bioactivity via NH…O hydrogen bonding .
-
Methoxy groups : Improve metabolic stability but reduce solubility .
Analytical Characterization
| Technique | Data Highlights | Source |
|---|---|---|
| HRMS | [M+H]⁺ m/z = 386.1498 (C₂₁H₂₃NO₆⁺) | |
| HPLC | Retention time: 12.3 min (C18 column, 70% MeOH/H₂O) | |
| X-ray | Dihedral angle: 178.5° (E-configuration of chalcone) |
Comparison with Similar Compounds
Structural Analogues
Compound A : (2E)-3-(3,4-dichlorophenyl)-1-{6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl}prop-2-en-1-one (CAS: 26322-68-9)
- Key Differences: Substitution at the benzofuran 6-position: A dimethylaminoethoxy group replaces the hydroxy group. Additional dichlorophenyl group at the α,β-unsaturated ketone terminus.
- The dimethylaminoethoxy group introduces basicity, which may influence receptor binding or solubility .
Compound B : (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one
- Key Differences :
- Benzofuran core replaced with a benzimidazole-terphenyl hybrid.
- Fluorine atoms and methoxy groups enhance electronic and steric properties.
- Implications :
Compound C : (3S)-3-(2H-1,3-benzodioxol-5-yl)-1-[(3R,5S)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one (PDB ID: 6Q6)
- Key Differences :
- Benzodioxol and dimethylpiperidine substituents replace the benzofuran-piperidine framework.
- Chiral centers (3S, 3R, 5S) introduce stereochemical complexity.
- Implications :
- The benzodioxol group may confer antioxidant properties, while chiral centers could influence enantioselective interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS for acute toxicity (oral), skin/eye irritation, and respiratory hazards. Use PPE (gloves, lab coat, goggles) and ensure fume hood ventilation .
- Exposure Control : Implement engineering controls (e.g., local exhaust) and avoid aerosol formation. Store in sealed containers away from incompatible materials like strong oxidizers .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Maintain first-aid kits with neutralizing agents for acidic decomposition products .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Design : Use a Claisen-Schmidt condensation between a benzofuran aldehyde and a piperidine-containing ketone. Catalyze with piperidine in anhydrous ethanol under reflux (70–80°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (OH, ~3400 cm⁻¹) stretches. NMR (¹H/¹³C) resolves methoxy, benzofuran, and piperidinyl protons .
- Quantitative Analysis : HPLC with a C18 column (mobile phase: methanol/water, 70:30) at 254 nm UV detection ensures purity .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?
- Methodological Answer :
- DFT Setup : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity. Use AIM theory to analyze intramolecular hydrogen bonds (e.g., hydroxy-methoxy interactions) .
- Validation : Compare computed IR/NMR spectra with experimental data to resolve discrepancies in peak assignments .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer :
- Cross-Validation : Perform single-crystal X-ray diffraction (SCXRD) to obtain precise bond lengths/angles. Compare with DFT-optimized structures. For example, SCXRD data for similar compounds (e.g., CCDC 1988019) show planar benzofuran systems, which DFT may underestimate due to solvent effects .
- Error Analysis : Use R-factors (<0.05) and residual density maps to assess crystallographic data quality .
Q. How can researchers evaluate the compound’s bioactivity and mechanism of action?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293) .
- Mechanistic Probes : Perform molecular docking (AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase or human kinase targets .
Q. What are the best practices for validating analytical methods in pharmacokinetic studies?
- Methodological Answer :
- HPLC Validation : Follow USP guidelines for linearity (R² > 0.998), accuracy (spiked recovery 95–105%), and precision (RSD < 2%). Use sodium 1-octanesulfonate buffer (pH 4.6) for ion-pair chromatography .
- Stability Testing : Assess compound degradation under UV light and varying pH (3–9) to establish storage conditions .
Q. How to optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Variable Screening : Use a Design of Experiments (DoE) approach to test temperature (25–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% piperidine). Monitor yield/purity via HPLC .
- Scale-Up : Transition from batch to flow chemistry for improved heat transfer and reproducibility at >10 g scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
